Cas no 117696-83-0 (Benzenamine, 2,6-bis(1-methylethyl)-N-[(4-methylphenyl)methylene]-)
117696-83-0 structure
Product Name:Benzenamine, 2,6-bis(1-methylethyl)-N-[(4-methylphenyl)methylene]-
CAS-nummer:117696-83-0
MF:C20H25N
MW:279.41920542717
CID:1207154
PubChem ID:1818694
Update Time:2025-04-20
Benzenamine, 2,6-bis(1-methylethyl)-N-[(4-methylphenyl)methylene]- Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzenamine, 2,6-bis(1-methylethyl)-N-[(4-methylphenyl)methylene]-
- N-[2,6-di(propan-2-yl)phenyl]-1-(4-methylphenyl)methanimine
- 117696-83-0
- AP-372/40993566
- N-(2,6-diisopropylphenyl)-N-(4-methylbenzylidene)amine
- DTXSID80365301
-
- Inchi: 1S/C20H25N/c1-14(2)18-7-6-8-19(15(3)4)20(18)21-13-17-11-9-16(5)10-12-17/h6-15H,1-5H3/b21-13+
- InChI-sleutel: PMWCKOAENMVIPG-FYJGNVAPSA-N
- LACHT: N(=C/C1C=CC(C)=CC=1)\C1C(=CC=CC=1C(C)C)C(C)C
Berekende eigenschappen
- Exacte massa: 279.19885
- Monoisotopische massa: 279.198699802g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 1
- Zware atoomtelling: 21
- Aantal draaibare bindingen: 4
- Complexiteit: 307
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 5.8
- Topologisch pooloppervlak: 12.4Ų
Experimentele eigenschappen
- PSA: 12.36
Benzenamine, 2,6-bis(1-methylethyl)-N-[(4-methylphenyl)methylene]- Gerelateerde literatuur
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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